molecular formula C10H12N2O B1653104 Tranylcypromine hydrazide, cis- CAS No. 17364-52-2

Tranylcypromine hydrazide, cis-

Cat. No. B1653104
CAS RN: 17364-52-2
M. Wt: 176.21 g/mol
InChI Key: LVPLGMIOSVEITG-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tranylcypromine hydrazide, cis- is a chemical compound with the molecular formula C10H12N2O . It has an average mass of 176.215 Da and a monoisotopic mass of 176.094955 Da . It is also known by other names such as 2-Phenylcyclopropanecarbohydrazide .


Synthesis Analysis

Based on the mode of action (MOA) of Tranylcypromine and structure of LSD1, divalent Tranylcypromine derivatives with aliphatic and benzylic linkers were designed, synthesized, and evaluated for their LSD1 inhibitory activity . All ten new compounds showed improved activity against LSD1 than Tranylcypromine and GSK2879552 .


Molecular Structure Analysis

Tranylcypromine hydrazide, cis- has a molecular structure characterized by a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .


Chemical Reactions Analysis

Tranylcypromine is a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine .


Physical And Chemical Properties Analysis

Tranylcypromine hydrazide, cis- has a density of 1.2±0.1 g/cm3, a boiling point of 386.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 187.3±22.3 °C .

Scientific Research Applications

Monoamine Oxidase Inhibition and Antidepressant Activity Tranylcypromine is a non-hydrazine monoamine oxidase inhibitor that has been used in combination with psychotherapy in the treatment of various types of depression. It has shown rapid and significant improvement in patients, particularly in those with psychoneurotic depressive reactions, indicating its utility in psychiatric treatment settings (Pelzman, 1961).

Preclinical and Clinical Evaluation in Cancer Therapy The combination of Tranylcypromine (TCP) and All-trans Retinoic Acid (ATRA) has been investigated for its tolerability and anti-leukemic activity in adult patients with relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This combination has shown an acceptable safety profile and clinical activity, demonstrating TCP's potential beyond psychiatric applications (Watts et al., 2018).

Impact on Negative Symptoms of Schizophrenia Research into the effects of Tranylcypromine combined with chlorpromazine therapy on chronic ambulatory schizophrenic patients, primarily characterized by negative symptoms like emotional withdrawal and motor retardation, suggests that Tranylcypromine may induce significant improvement in clinical conditions. This points to its potential use in managing complex psychiatric disorders beyond depression (Bucci, 2004).

Exploration of Mechanisms in Treatment-resistant Depression High-dose Tranylcypromine therapy has been studied for refractory depression, indicating that aggressive treatment with this MAO inhibitor, in doses significantly higher than standard, can result in complete or partial response in patients who had not responded to multiple prior treatment regimens. This highlights the importance of exploring dosage thresholds and mechanisms of action in difficult-to-treat conditions (Amsterdam & Berwish, 1989).

Investigations into Monoamine Oxidase Inhibition in Smokers Research documenting the association between smoking and depression, and the inhibitory effect of cigarette smoke on monoamine oxidase A (MAO A) in the brain, suggests that Tranylcypromine's action as an MAO A inhibitor could contribute to understanding the high rate of smoking in depressive patients. This line of investigation opens avenues for developing more effective smoking cessation strategies by leveraging the pharmacological profile of Tranylcypromine (Fowler et al., 1996).

Future Directions

Tranylcypromine is a useful pharmacophore for lysine-specific demethylase 1 (LSD1) inhibitors . Several compounds with rigid aliphatic linkers demonstrated nanomolar enzymatic and cellular activities, as well as good MAO-A/B selectivity . Further supported by their significant CD86 mRNA expression enhancement effect, divalent Tranylcypromine derivative can be promising lead for new LSD1 inhibitors .

properties

IUPAC Name

(1R,2S)-2-phenylcyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLGMIOSVEITG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tranylcypromine hydrazide, cis-

CAS RN

17364-52-2
Record name Tranylcypromine hydrazide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANYLCYPROMINE HYDRAZIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S801P7021
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranylcypromine hydrazide, cis-
Reactant of Route 2
Tranylcypromine hydrazide, cis-
Reactant of Route 3
Tranylcypromine hydrazide, cis-
Reactant of Route 4
Tranylcypromine hydrazide, cis-
Reactant of Route 5
Reactant of Route 5
Tranylcypromine hydrazide, cis-
Reactant of Route 6
Reactant of Route 6
Tranylcypromine hydrazide, cis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.